2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
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Description
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Research has focused on developing new synthetic methods and pathways to create complex organic molecules. For instance, Levai et al. (2002) detailed the synthesis and oxidation of tetrahydrobenzofurans, leading to novel tetrahydrobenzofuran derivatives through an unprecedented transformation. This work exemplifies the innovative approaches to synthesizing complex molecules with potential for further chemical and pharmacological investigation (Levai et al., 2002).
Antimicrobial and Antifungal Agents
Compounds structurally related to 2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide have been investigated for their antimicrobial and antifungal activities. For example, Raju et al. (2010) synthesized a series of substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides and evaluated their antibacterial and antifungal activities, demonstrating potential therapeutic applications (Raju et al., 2010).
Antitumor Agents
The synthesis of novel organic molecules extends to the development of antitumor agents. Cui et al. (2019) designed and synthesized 1H-benzofuro[3,2-c]pyrazole derivatives with significant tumor cell growth inhibitory activity. These findings highlight the potential of structurally complex molecules for cancer treatment applications (Cui et al., 2019).
Drug Discovery and Development
Further, research into similar compounds has contributed to drug discovery efforts, particularly in the context of type 2 diabetes treatment. Park et al. (2014) discovered a novel glucokinase activator with promising pharmacological profiles for the potential treatment of type 2 diabetes, demonstrating the application of such compounds in therapeutic development (Park et al., 2014).
properties
IUPAC Name |
2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-14-5-3-2-4-13(14)15(19)17-11-8-16-18(9-11)12-6-7-21-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXXVQFSJQNGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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